2,3,4,4-Tetrachloro-3-butenoic acid
Description
2,3,4,4-Tetrachloro-3-butenoic acid is a chlorinated aliphatic carboxylic acid with the molecular formula C₄H₃Cl₄O₂. It features a four-carbon chain containing a conjugated double bond (butenoic acid) and four chlorine substituents at positions 2, 3, 4, and 2. The carboxylic acid group enhances its polarity and reactivity, distinguishing it from non-functionalized chlorinated hydrocarbons.
Properties
CAS No. |
2892-54-8 |
|---|---|
Molecular Formula |
C4H2Cl4O2 |
Molecular Weight |
223.9 g/mol |
IUPAC Name |
2,3,4,4-tetrachlorobut-3-enoic acid |
InChI |
InChI=1S/C4H2Cl4O2/c5-1(3(7)8)2(6)4(9)10/h2H,(H,9,10) |
InChI Key |
LJVPOYAGTBUSJW-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=C(Cl)Cl)Cl)(C(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,4-Tetrachloro-3-butenoic acid typically involves the chlorination of butenoic acid derivatives. One common method is the reaction of tetrachlorocyclobutenone with an alcohol in the presence of hexachloro-1,3-butadiene . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of 2,3,4,4-Tetrachloro-3-butenoic acid may involve large-scale chlorination processes, utilizing specialized equipment to handle the reactive intermediates and ensure safety. The process may also include purification steps to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,3,4,4-Tetrachloro-3-butenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated butenoic acids.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions include various chlorinated and non-chlorinated butenoic acid derivatives, which can be further utilized in synthetic applications.
Scientific Research Applications
2,3,4,4-Tetrachloro-3-butenoic acid has several scientific research applications:
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 2,3,4,4-Tetrachloro-3-butenoic acid exerts its effects involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity can lead to the modification of proteins and other biomolecules, affecting their function and activity. The specific pathways involved depend on the context of its use and the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chlorinated Alkenes and Dienes
Tetrachlorobutadiene (1,3-Butadiene, tetrachloro-)
- CAS RN : 58334-79-5 .
- Structure : C₄Cl₄; a fully chlorinated diene without functional groups.
- Physical State : Likely a liquid (common for low-MW chlorinated alkenes).
- Applications : Used as an intermediate in chemical synthesis or solvent.
- Key Differences: Lacks the carboxylic acid group, reducing polarity and reactivity toward nucleophiles. Higher volatility compared to 2,3,4,4-tetrachloro-3-butenoic acid due to the absence of hydrogen bonding .
Trichlorobutadienes
Chlorinated Aromatic Carboxylic Acids
2,3,4,5-Tetrachlorobenzoic Acid Derivatives
- Example: Benzoic acid, 2,3,4,5-tetrachloro-6-[[[3-[[(nonafluorobutyl)sulfonyl]oxy]phenyl]amino]carbonyl]-monopotassium salt (CAS RN: 68568-54-7) .
- Structure : Aromatic ring with four chlorines and a perfluorinated sulfonyl group.
- Applications : Likely used in fluorosurfactants or specialty polymers due to fluorinated chains.
- Key Differences: Aromatic backbone confers greater thermal stability but reduces biodegradability compared to aliphatic 2,3,4,4-tetrachloro-3-butenoic acid .
Polychlorinated Biphenyls (PCBs)
2,3,4,4'-Tetrachlorobiphenyl
- CAS RN : 33025-41-1 .
- Structure : Two aromatic rings with four chlorines.
- Applications: Historical use in electrical equipment; now regulated due to environmental persistence.
- Key Differences: Aromatic system and lack of functional groups make PCBs highly lipophilic and bioaccumulative. In contrast, 2,3,4,4-tetrachloro-3-butenoic acid’s carboxylic acid group may enhance water solubility and biodegradability .
Chlorinated Phenoxy Acids
(2,4,5-Trichlorophenoxy)propionic Acid
- CAS RN : 93-78-7 .
- Structure: Aromatic phenoxy group with three chlorines and a propionic acid chain.
- Applications : Herbicidal activity (e.g., as esters in agrochemicals).
- Key Differences: Aromatic chlorination vs. aliphatic chlorination in the target compound. The phenoxy group enables radical-mediated degradation pathways, unlike the aliphatic double bond in 2,3,4,4-tetrachloro-3-butenoic acid .
Comparative Data Table
| Compound | Molecular Formula | CAS RN | Key Functional Groups | Physical State | Applications |
|---|---|---|---|---|---|
| 2,3,4,4-Tetrachloro-3-butenoic acid | C₄H₃Cl₄O₂ | Not listed | Carboxylic acid, Cl | Solid (inferred) | Synthesis intermediate |
| Tetrachlorobutadiene | C₄Cl₄ | 58334-79-5 | Diene, Cl | Liquid | Solvent, intermediate |
| 2,3,4,4'-Tetrachlorobiphenyl | C₁₂H₆Cl₄ | 33025-41-1 | Biphenyl, Cl | Solid | Environmental standard |
| 2,3,4,5-Tetrachlorobenzoic acid derivative | C₁₈H₇Cl₄F₉NO₆SK | 68568-54-7 | Carboxylic acid, Cl, F | Solid | Fluorosurfactants |
Research Findings and Key Insights
- Reactivity: The carboxylic acid group in 2,3,4,4-tetrachloro-3-butenoic acid enables salt formation and esterification, unlike non-functionalized chlorinated alkenes .
- Toxicity : Aliphatic chlorinated acids generally exhibit lower bioaccumulation than aromatic analogs (e.g., PCBs) but may still pose acute toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
